REACTION_CXSMILES
|
[CH3:1][S:2]([CH3:4])=O.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[NH2:20][C:21]1[C:26]([Cl:27])=[N:25][CH:24]=[CH:23][N:22]=1>C(Cl)Cl>[CH3:1][S:2]([CH3:4])=[N:20][C:21]1[C:26]([Cl:27])=[N:25][CH:24]=[CH:23][N:22]=1
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CN=C1Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the resulting solution is stirred at -78° for 2 hours and at -55° for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to afford a white precipitate
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then quenched with 50 ml of 5% aqueous sodium bicarbonate solution
|
Type
|
STIRRING
|
Details
|
stirred at -5° for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture is diluted with 200 ml methylene chloride
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with 250 ml methylene chloride
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with 3×75 ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed from the rotary evaporator
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=NC1=NC=CN=C1Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |